molecular formula C18H22N4O2 B2588027 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-phenylpiperidine-1-carboxamide CAS No. 1705244-37-6

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-phenylpiperidine-1-carboxamide

Cat. No.: B2588027
CAS No.: 1705244-37-6
M. Wt: 326.4
InChI Key: FVEDQCWMFHTYID-UHFFFAOYSA-N
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Description

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-phenylpiperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a cyclopropyl group attached to an oxadiazole ring, which is further connected to a piperidine ring substituted with a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Scientific Research Applications

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-phenylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-phenylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the reaction of a cyclopropyl-substituted amidoxime with an appropriate carboxylic acid derivative under basic conditions. The resulting intermediate is then coupled with a piperidine derivative to form the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-phenylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring or the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include H₂O₂ and KMnO₄, typically used in aqueous or organic solvents.

    Reduction: Reducing agents like LiAlH₄ and NaBH₄ are used in solvents such as ether or tetrahydrofuran (THF).

    Substitution: Nucleophilic substitution reactions often require the use of bases like NaOH or potassium carbonate (K₂CO₃) in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-phenylpiperidine-1-carboxamide lies in its combination of the oxadiazole ring with a piperidine and phenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-18(19-15-6-2-1-3-7-15)22-10-4-5-13(12-22)11-16-20-17(21-24-16)14-8-9-14/h1-3,6-7,13-14H,4-5,8-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEDQCWMFHTYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC=C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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